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Compound of Interest

Compound Name: PF-05198007

Cat. No.: B8666835 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
PF-05198007 is a potent, orally active, and selective small-molecule inhibitor of the voltage-

gated sodium channel NaV1.7. As a member of the arylsulfonamide class, it has been

investigated as a preclinical compound for the potential treatment of pain. This technical guide

provides a comprehensive overview of the chemical structure, properties, and pharmacological

profile of PF-05198007, with a focus on the experimental methodologies used to characterize

this compound. Detailed protocols and data are presented to serve as a resource for

researchers in the fields of pain, neuroscience, and drug discovery.

Chemical Structure and Properties
PF-05198007 is an arylsulfonamide derivative with a complex molecular structure.

Chemical Structure:

Table 1: Chemical and Physicochemical Properties of PF-05198007
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Property Value

IUPAC Name

5-chloro-4-(4-chloro-2-(5-(trifluoromethyl)-1H-

pyrazol-3-yl)phenoxy)-2-fluoro-N-(thiazol-2-

yl)benzenesulfonamide

Molecular Formula C₁₉H₁₀Cl₂F₄N₄O₃S₂

Molecular Weight 533.91 g/mol [1][2]

CAS Number 1235406-19-5[1][2]

Appearance Off-white to light yellow solid[2]

Solubility Soluble in DMSO (150 mg/mL)[2]

SMILES
O=S(C1=CC(Cl)=C(OC2=CC=C(C=C2C3=NN=

C(N3)C(F)(F)F)C=C1F)Cl)(NC4=CSC=N4)=O[2]

Pharmacological Properties and Mechanism of
Action
PF-05198007 is a highly selective inhibitor of the NaV1.7 sodium channel, which is a key

mediator of pain signals in peripheral sensory neurons.

Mechanism of Action
The primary mechanism of action of PF-05198007 is the blockade of NaV1.7 channels. These

channels are voltage-gated ion channels that play a crucial role in the initiation and propagation

of action potentials in nociceptive (pain-sensing) neurons. By inhibiting NaV1.7, PF-05198007
reduces the excitability of these neurons, thereby dampening the transmission of pain signals

from the periphery to the central nervous system.

In Vitro Activity
Electrophysiological studies have demonstrated the potent inhibitory effect of PF-05198007 on

NaV1.7 channels.

Table 2: In Vitro Inhibition of NaV1.7 by PF-05198007
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Assay Cell Type
Compound
Concentration

% Inhibition of
TTX-S Current

Reference

Whole-cell patch

clamp

Small-diameter

mouse DRG

neurons

30 nM 83.0 ± 2.7% [1][2]

In Vivo Efficacy
Preclinical studies in animal models have shown the analgesic potential of PF-05198007. A key

model used to assess the efficacy of NaV1.7 inhibitors is the capsaicin-induced flare model,

which measures neurogenic inflammation, a process mediated by the activation of nociceptors.

Table 3: In Vivo Effect of PF-05198007 on Capsaicin-Induced Flare Response in Mice

Dose (Oral)
Reduction in Flare
Response (AUC)

p-value Reference

1 mg/kg Significant < 0.05 [1]

10 mg/kg Significant < 0.05 [1]

Signaling Pathways and Experimental Workflows
NaV1.7 Signaling Pathway in Nociception
The following diagram illustrates the role of NaV1.7 in the pain signaling pathway and the point

of intervention for PF-05198007.
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Figure 1: Role of NaV1.7 in the nociceptive signaling pathway and inhibition by PF-05198007.

Experimental Workflow for In Vitro Characterization
The following diagram outlines the typical workflow for assessing the inhibitory activity of PF-
05198007 on NaV1.7 channels using electrophysiology.
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Figure 2: Workflow for in vitro electrophysiological assessment of PF-05198007.

Detailed Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
Objective: To measure the inhibitory effect of PF-05198007 on NaV1.7 currents in a

heterologous expression system.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7

channel (SCN9A).
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Solutions:

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. pH

adjusted to 7.4 with NaOH.

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to

7.2 with CsOH.

Protocol:

HEK293 cells expressing hNaV1.7 are cultured on glass coverslips.

A coverslip is transferred to a recording chamber on the stage of an inverted microscope and

continuously perfused with the external solution.

Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ when filled with the internal

solution.

A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane

patch is then ruptured to achieve the whole-cell configuration.

Cells are voltage-clamped at a holding potential of -120 mV.

NaV1.7 currents are elicited by a depolarizing voltage step to 0 mV for 20 ms.

A stable baseline recording of the current is established.

PF-05198007, dissolved in DMSO and diluted in the external solution to the desired final

concentrations, is perfused onto the cell.

The effect of the compound on the NaV1.7 current is recorded after a steady-state block is

achieved.

The percentage of current inhibition is calculated by comparing the peak current amplitude in

the presence of the compound to the baseline amplitude.

A concentration-response curve is generated to determine the IC₅₀ value.
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Capsaicin-Induced Flare Model in Mice
Objective: To assess the in vivo efficacy of PF-05198007 in a model of neurogenic

inflammation.

Animal Model: Adult male C57BL/6J mice.

Materials:

Capsaicin solution (0.1% in a vehicle of 10% ethanol, 10% Tween-80, and 80% saline).

PF-05198007 formulated for oral gavage.

Laser Doppler Imaging (LDI) system for measuring blood flow.

Protocol:

Mice are habituated to the experimental setup.

A baseline measurement of dermal blood flow on the plantar surface of the hind paw is taken

using the LDI system.

PF-05198007 or vehicle is administered orally at the desired dose (e.g., 1 mg/kg or 10

mg/kg).

After a predetermined pre-treatment time (e.g., 30-60 minutes), capsaicin solution is injected

intradermally into the plantar surface of the hind paw.

Dermal blood flow is then measured continuously or at set time points for up to 60 minutes

post-capsaicin injection using the LDI system.

The area of the flare (vasodilation) is quantified from the LDI images.

The Area Under the Curve (AUC) for the flare response over time is calculated for both

vehicle- and PF-05198007-treated groups.

Statistical analysis is performed to determine the significance of the reduction in the flare

response by PF-05198007.
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Synthesis
PF-05198007 belongs to the arylsulfonamide class of compounds. The synthesis of such

molecules typically involves a multi-step process. While the specific proprietary synthesis route

for PF-05198007 is not publicly available, a general approach for the synthesis of related

arylsulfonamide NaV1.7 inhibitors involves the coupling of a substituted aryl sulfonyl chloride

with a heterocyclic amine. The synthesis of the substituted aryl and heterocyclic precursors

would involve standard organic chemistry transformations.

A plausible synthetic route would involve:

Synthesis of the substituted phenoxy-aniline precursor.

Diazotization of the aniline followed by Sandmeyer reaction to install the sulfonyl chloride.

Coupling of the resulting arylsulfonyl chloride with 2-aminothiazole to form the final

sulfonamide product.

Each of these steps would require careful optimization of reaction conditions and purification of

intermediates.

Conclusion
PF-05198007 is a valuable research tool for investigating the role of NaV1.7 in pain and other

neurological disorders. Its high potency and selectivity make it a suitable compound for both in

vitro and in vivo studies. The detailed methodologies provided in this guide are intended to

facilitate the replication and extension of research on this and similar NaV1.7 inhibitors,

ultimately contributing to the development of novel analgesics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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